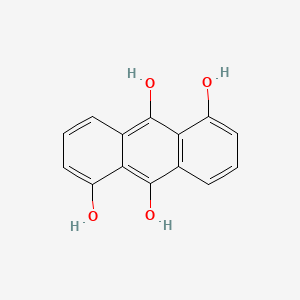
Anthracene-1,5,9,10-tetrol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Anthracene-1,5,9,10-tetrol is a derivative of anthracene, an aromatic hydrocarbon consisting of three linearly fused benzene rings. This compound is characterized by the presence of four hydroxyl groups at the 1, 5, 9, and 10 positions on the anthracene backbone. This compound is known for its interesting photophysical and photochemical properties, making it a subject of extensive research in various scientific fields .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of anthracene-1,5,9,10-tetrol typically involves the hydroxylation of anthracene derivatives. One common method is the oxidation of anthracene using reagents such as potassium permanganate or chromium trioxide under acidic conditions. This process introduces hydroxyl groups at specific positions on the anthracene ring .
Industrial Production Methods: Industrial production of this compound often involves large-scale oxidation reactions using controlled conditions to ensure high yield and purity. The use of catalysts and optimized reaction parameters, such as temperature and pH, are crucial in achieving efficient production .
Analyse Des Réactions Chimiques
Types of Reactions: Anthracene-1,5,9,10-tetrol undergoes various chemical reactions, including:
Oxidation: Further oxidation can lead to the formation of quinones.
Reduction: Reduction reactions can convert the hydroxyl groups to hydrogen atoms.
Substitution: Electrophilic substitution reactions can introduce different functional groups onto the anthracene ring.
Common Reagents and Conditions:
Oxidation: Potassium permanganate, chromium trioxide, and nitric acid under acidic conditions.
Reduction: Sodium borohydride or lithium aluminum hydride in anhydrous solvents.
Substitution: Friedel-Crafts acylation or alkylation using aluminum chloride as a catalyst.
Major Products Formed:
Oxidation: Anthraquinones and other quinone derivatives.
Reduction: Anthracene derivatives with fewer hydroxyl groups.
Substitution: Various substituted anthracenes depending on the reagents used.
Applications De Recherche Scientifique
Anthracene-1,5,9,10-tetrol has a wide range of applications in scientific research:
Chemistry: Used as a precursor in the synthesis of complex organic molecules and as a reagent in Diels-Alder reactions.
Biology: Studied for its potential anticancer properties and its role in inhibiting lipid peroxidation.
Medicine: Investigated for its use in developing antitumor drugs and other therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and organic semiconductors
Mécanisme D'action
The mechanism of action of anthracene-1,5,9,10-tetrol involves its interaction with cellular components, leading to various biological effects. It is known to inhibit the proliferation of cancer cells by inducing oxidative stress and promoting apoptosis. The compound targets specific molecular pathways, including the inhibition of lipid peroxidation and the modulation of antioxidant defenses .
Comparaison Avec Des Composés Similaires
Anthracene-1,4,9,10-tetraol: Another hydroxylated derivative of anthracene with similar properties but different hydroxyl group positions.
Anthraquinone: A quinone derivative of anthracene with distinct chemical and biological properties.
9,10-Dihydroxyanthracene: A simpler derivative with hydroxyl groups at the 9 and 10 positions.
Uniqueness: Anthracene-1,5,9,10-tetrol is unique due to its specific hydroxylation pattern, which imparts distinct photophysical and photochemical properties. This makes it particularly useful in applications requiring precise control over molecular interactions and reactivity .
Propriétés
Numéro CAS |
64651-75-8 |
|---|---|
Formule moléculaire |
C14H10O4 |
Poids moléculaire |
242.23 g/mol |
Nom IUPAC |
anthracene-1,5,9,10-tetrol |
InChI |
InChI=1S/C14H10O4/c15-9-5-1-3-7-11(9)14(18)8-4-2-6-10(16)12(8)13(7)17/h1-6,15-18H |
Clé InChI |
KVGNRFUTVLFWFS-UHFFFAOYSA-N |
SMILES canonique |
C1=CC2=C(C(=C1)O)C(=C3C=CC=C(C3=C2O)O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



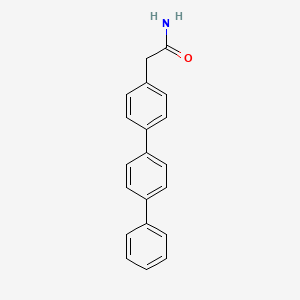
methyl}benzene](/img/structure/B14498725.png)
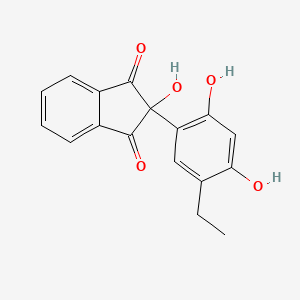
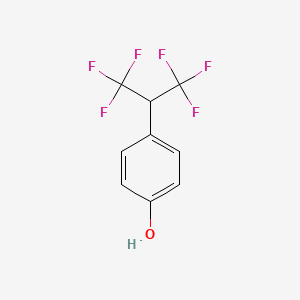

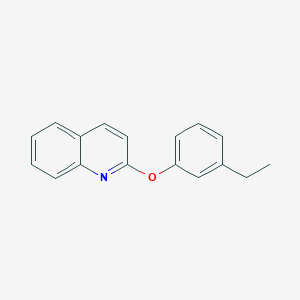
![1-[(2-Methoxyethyl)sulfanyl]ethan-1-ol](/img/structure/B14498754.png)
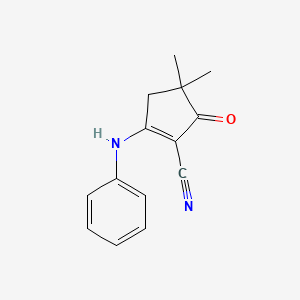
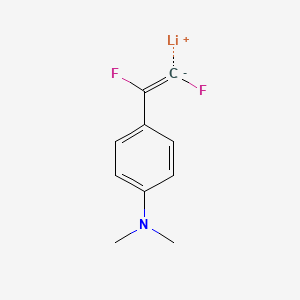
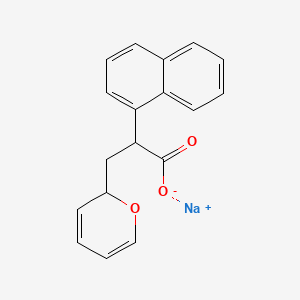

![6-[2-(2,4-Dinitrophenyl)hydrazinylidene]-5-hydroxycyclohexa-2,4-dien-1-one](/img/structure/B14498797.png)
![11-[Butyl(dimethyl)stannyl]undecanoic acid](/img/structure/B14498808.png)
